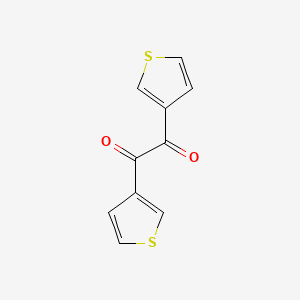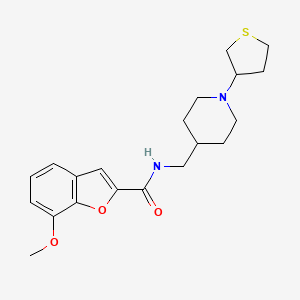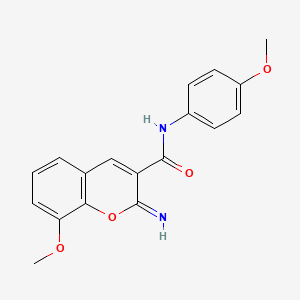
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry and as building blocks for various synthetic compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a related compound, was achieved through oxidation and subsequent hydrolysis, with a total yield of 71.6% . Similarly, the synthesis of 3-amino-4-fluoropyrazoles was performed using a monofluorination strategy followed by condensation with hydrazines . These methods may provide insights into the synthesis of "4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry. For example, in the case of 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, the pyrazole ring forms dihedral angles with the attached phenyl, pyridine, and trichlorophenyl rings, influencing the molecule's three-dimensional shape . The crystal structure of 4-fluoro-1H-pyrazole at 150 K shows two unique moieties linked by hydrogen bonding, forming one-dimensional chains in the crystal . These structural insights are relevant for understanding the molecular geometry of "4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride."
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. The reactivity of such compounds can be studied through spectroscopic methods, as seen in the comparison of different halogenated pyrazoles, where structural and spectroscopic data were analyzed . The presence of halogen atoms, such as chlorine and fluorine, can significantly impact the reactivity and interaction of these molecules, as evidenced by the formation of different supramolecular motifs like trimeric H-bonding and catemers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For instance, the crystal structure and theoretical studies of a heterocyclic azo compound derived from 4-aminoantipyrine revealed insights into its vibrational frequencies and reactive sites . The presence of halogen atoms can also affect the compound's properties, as seen in the crystallographic data for a series of 4-halogenated-1H-pyrazoles, where different halogens led to isostructural and non-isostructural arrangements . These findings can be extrapolated to predict the properties of "4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride," such as its solubility, melting point, and potential intermolecular interactions.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Fluorinated Pyrazoles : A study discussed the synthesis of 4-fluoroalkyl substituted N-phenylpyrazoles, which are similar in structure to the compound , using fluorination reactions and diethylaminosulfur trifluoride (DAST) as a fluorinating agent. This research emphasizes the synthetic techniques applicable to related compounds (Bonacorso et al., 2015).
Biological Activities and Applications
Antimicrobial Activities : Research on various pyrazole derivatives, including those with fluorine substitutions, has demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
COX-2 Inhibitory Potential : A study on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors shows the relevance of pyrazole compounds in pharmacological research. These inhibitors are crucial in the development of drugs for inflammation and pain management (Patel et al., 2004).
Advanced Applications
- Corrosion Inhibition : Pyrazole derivatives have shown significant anticorrosion activity in various studies, suggesting their use in materials science and engineering applications, particularly in protecting metals from corrosion (Ouali et al., 2013).
Structural Analysis
- X-Ray Crystallography : The use of X-ray crystallography in determining the structures of N-substituted pyrazolines and related compounds underscores the importance of structural analysis in understanding the properties and potential applications of pyrazole derivatives (Loh et al., 2013).
properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2.ClH/c7-3-6-4-9-10(5-6)2-1-8;/h4-5H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCJGZZIWXRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)


![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)


![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)